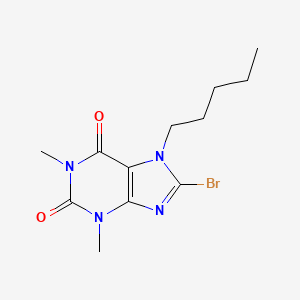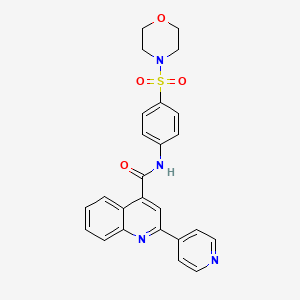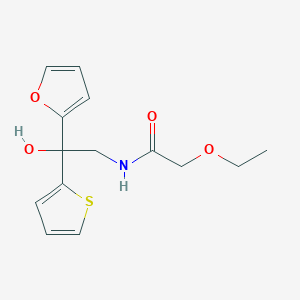
1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione, also known as AZD6738, is a small molecule inhibitor that has gained significant attention in the field of cancer research. AZD6738 is a potent inhibitor of the protein ataxia-telangiectasia and Rad3-related (ATR), which is involved in the DNA damage response pathway. The inhibition of ATR by AZD6738 has been shown to sensitize cancer cells to DNA-damaging agents and radiation therapy, making it a promising candidate for cancer treatment.
Scientific Research Applications
Synthesis Methods and Chemical Properties
The synthesis and characterization of novel compounds with potential chemotherapeutic applications, including various azaimidoxy compounds and pyrrolidine diones, have been explored through specific chemical reactions and structural analyses. For example, the synthesis of azaimidoxy compounds through diazotization reactions has been studied, indicating potential antimicrobial activities (Jain, Nagda, & Talesara, 2006). Similarly, investigations into the properties of pyrrolidine-2,4-diones and their derivatives highlight their significance in organic synthesis and medicinal chemistry (Mulholland, Foster, & Haydock, 1972).
Applications in Medicinal Chemistry and Drug Development
Research into pyrrolidine-dione derivatives and related compounds underscores their utility in various therapeutic areas, including as inhibitors of glycolic acid oxidase for potential treatment of conditions like hyperoxaluria (Rooney et al., 1983) and in the synthesis of spirocyclic pyrrolidine-thiazolidinediones with potential applications in drug development (Yang et al., 2015).
Chemical Transformations and Synthetic Applications
Investigations into the conversion of pyrrolidine diones to maleimide derivatives via tosylation provide insights into synthetic strategies that could be applicable to a broad range of chemical compounds, including the target compound (Yan et al., 2018). Additionally, the exploration of functionalized spirooxindole pyrrolidine derivatives for their antimicrobial and antitubercular properties highlights the potential of these compounds in addressing global health challenges (Haddad et al., 2015).
properties
IUPAC Name |
1-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-3-4-13(19)17(12)9-14(20)16-7-11(8-16)21-10-2-1-5-15-6-10/h1-2,5-6,11H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTQHSLKVSGAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

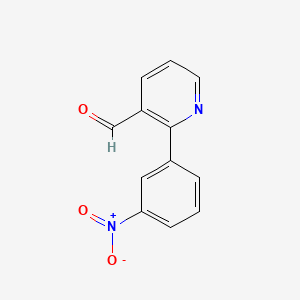

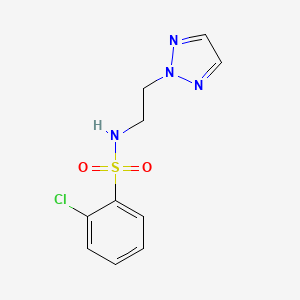
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)
![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)
